4-Bromo-2-fluoro-5-hydroxybenzoic acid
Overview
Description
4-Bromo-2-fluoro-5-hydroxybenzoic acid is a solid at normal temperature and pressure . It has a molecular weight of 235.01 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-fluoro-5-hydroxybenzoic acid . The InChI code is 1S/C7H4BrFO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-5-hydroxybenzoic acid is a solid at normal temperature and pressure . It has a molecular weight of 235.01 . It is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating .Scientific Research Applications
Environmental and Metabolic Studies
4-Bromo-2-fluoro-5-hydroxybenzoic acid and similar compounds are instrumental in environmental and metabolic research. For instance, a study by (Londry & Fedorak, 1993) used fluorinated compounds to detect aromatic metabolites in a methanogenic consortium. This research demonstrated the degradation pathway of m-cresol to various metabolites, including hydroxybenzoic acid derivatives, highlighting the role of similar compounds in understanding microbial degradation processes.
Microbial Degradation
Research on microbial degradation of halogenated compounds provides insights into the environmental fate of pollutants. A study by (van den Tweel et al., 1987) found that Alcaligenes denitrificans could metabolize halobenzoates, including bromobenzoate. This research is crucial for understanding how microorganisms can be used for bioremediation of contaminated environments.
Crystallographic Studies
Crystallographic studies of benzoic acid derivatives, including those similar to 4-bromo-2-fluoro-5-hydroxybenzoic acid, are essential for understanding molecular structures and interactions. (Pramanik et al., 2019) conducted a study on various substituted benzoic acids to analyze their crystal structures, electronic structures, and molecular electrostatic potential, providing valuable insights for material science and pharmaceutical research.
Metabolic Engineering
In the field of metabolic engineering, derivatives of hydroxybenzoic acid are used as intermediates for synthesizing value-added compounds. (Wang et al., 2018) discussed the biosynthesis of various compounds using 4-hydroxybenzoic acid, which is closely related to 4-bromo-2-fluoro-5-hydroxybenzoic acid, showing its potential in producing industrially important bioproducts.
Novel Assays and Analytical Techniques
New analytical techniques and assays often utilize compounds similar to 4-bromo-2-fluoro-5-hydroxybenzoic acid. For instance, (Ou et al., 2002) developed a novel fluorometric method using fluorescein as a probe to evaluate hydroxyl radical prevention capacity, where the role of similar compounds in the assay could be pivotal.
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-5-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWYQJFRTMPNFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-hydroxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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